molecular formula C11H10O3 B11954399 Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate

Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate

Cat. No.: B11954399
M. Wt: 190.19 g/mol
InChI Key: OFERGRUSLLQMDR-UHFFFAOYSA-N
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Description

Methyl 9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylate is a complex organic compound with the molecular formula C11H10O3. It is characterized by a unique pentacyclic structure, which makes it an interesting subject for chemical research and industrial applications. This compound is known for its stability and reactivity, making it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound is usually carried out in specialized chemical plants equipped with the necessary reactors and safety measures. The process involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and the behavior of pentacyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of methyl 9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylate
  • Dimethyl 4-methylpentacyclo[4.4.0.0~2,5~.0~3,8~.0~4,7~]decane-9,10-dicarboxylate
  • 4,5-Dimethylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane

Uniqueness

Methyl 9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylate stands out due to its specific functional groups and the stability of its pentacyclic structure. This uniqueness makes it particularly valuable for studying complex chemical reactions and developing new materials with specialized properties.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate

InChI

InChI=1S/C11H10O3/c1-14-10(13)11-6-3-2-4(6)8(11)5(7(3)11)9(2)12/h2-8H,1H3

InChI Key

OFERGRUSLLQMDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C4C5=O

Origin of Product

United States

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